3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE
Description
Properties
CAS No. |
157891-92-4 |
|---|---|
Molecular Formula |
C44H47NO4 |
Molecular Weight |
653.863 |
InChI |
InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1 |
InChI Key |
GQJWDBCOKDMQTG-NGHQQUAESA-N |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 3 O Trityl 6 O Desmethyl Diprenorphine
Chemical Reactions Involving the Trityl Moiety
The trityl (triphenylmethyl) group is a sterically hindered and acid-labile protecting group. Its stability and reactivity are central to the synthetic utility of 3-O-trityl-6-O-desmethyl-diprenorphine.
Acid-Mediated Deprotection Chemistry
The removal of the trityl group from the 3-O-position is a critical final step in the synthesis of various diprenorphine (B84857) analogs. This deprotection is typically achieved under acidic conditions.
Stability and Reactivity of the Trityl Group Under Various Chemical Conditions
The trityl group in this compound exhibits stability under basic and nucleophilic conditions, a property that is exploited during derivatization at the 6-O-position. This stability allows for reactions such as O-alkylation to proceed without premature deprotection of the phenolic hydroxyl group. Luthra et al. introduced this compound as a more base-stable precursor compared to its silyl-protected counterparts. nih.gov
However, the trityl group is sensitive to acidic environments. Even mildly acidic conditions can lead to its cleavage. acgpubs.org This reactivity necessitates careful control of the reaction pH during synthetic steps prior to the intended deprotection. The stability of trityl groups can be influenced by substituents on the phenyl rings; for example, nitrogen-containing trityl groups may require stronger acidic conditions for removal compared to those with sulfide (B99878) linkages. acgpubs.org
Nucleophilic Substitution Reactions at the 6-O Position
The deprotonated 6-hydroxyl group of this compound acts as a nucleophile, enabling the introduction of various functional groups at this position.
Introduction of Functionalized Alkyl Chains (e.g., Fluoroethylation)
A significant application of this compound is in the synthesis of 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN), a PET radiotracer. This synthesis involves the nucleophilic substitution of a leaving group by the alkoxide ion generated from the 6-hydroxyl group.
In one approach, the synthesis involves the [¹⁸F]fluoroethylation of [3-O-trityl-6-O-desmethyl]diprenorphine. nih.gov This is a three-step, two-pot procedure that starts with the synthesis of [¹⁸F]fluoroethyltosylate, which then reacts with the precursor, followed by acid deprotection. nih.govnih.gov The reaction of this compound with 1-bromo-2-fluoroethane (B107303) in the presence of a base can also be employed to introduce the fluoroethyl group.
Carbon-11 (B1219553) Methylation Chemistry
The 6-O-position of this compound is also a target for methylation using carbon-11 ([¹¹C]), a positron-emitting isotope with a short half-life of 20.4 minutes. nih.govnih.gov The synthesis of [6-O-methyl-¹¹C]diprenorphine ([¹¹C]DPN) involves the O-methylation of (3-O-trityl,6-desmethyl)diprenorphine with [¹¹C]iodomethane in the presence of sodium hydride (NaH) in dimethylformamide (DMF). nih.gov This is followed by acid hydrolysis to remove the trityl protecting group. nih.gov This two-step reaction provides [¹¹C]DPN with a radiochemical yield of 13–19%. nih.gov
Synthesis of Related Chemical Intermediates (e.g., Tosyloxyethylated Derivatives)
To facilitate the introduction of radiolabels like fluorine-18 (B77423), further derivatization of this compound is often necessary. A key intermediate in this regard is 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN). nih.gov
Data Tables
Table 1: Radiosynthesis Parameters for Diprenorphine Analogs
| Radiotracer | Precursor | Reaction Conditions | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) |
| [¹¹C]DPN | This compound | [¹¹C]CH₃I, NaH, DMF; then acid hydrolysis | 13-19% nih.gov | 15.5–23.8 nih.gov |
| [¹⁸F]FE-DPN | 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine | [¹⁸F]F⁻, K₂CO₃; then acid hydrolysis | 44.5 ± 10.6% nih.gov | 32.2 ± 11.8 nih.gov |
| [¹⁸F]FDPN | [3-O-trityl-6-O-desmethyl]diprenorphine | [¹⁸F]fluoroethylation, then acid deprotection | 22 ± 7% nih.gov | 37 nih.gov |
Table 2: Chemical Intermediates and their Synthesis
| Intermediate | Starting Material | Key Reagents |
| 6-O-(2-hydroxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (HE-TDDPN) | This compound (TDDPN) | 1. 2-bromoethoxy-tert-butyldiphenylsilane, NaH, DMF; 2. TBAF, THF nih.gov |
| 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) | 6-O-(2-hydroxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (HE-TDDPN) | Tosyl chloride, pyridine, CH₂Cl₂ nih.gov |
Development of Novel Derivatization Strategies and Analogs
This compound, often abbreviated as TDDPN, serves as a crucial and more base-stable precursor in the synthesis of various opioid receptor radioligands. nih.gov Its chemical structure, featuring a trityl protecting group at the 3-O-phenolic position, makes it an ideal starting material for derivatization at the 6-O-position, leading to the development of novel analogs for medical imaging and research. nih.gov
Research has focused on leveraging the reactivity of the 6-O-desmethyl position of TDDPN to introduce new functional groups, particularly for applications in Positron Emission Tomography (PET). nih.gov One of the most significant derivatization strategies involves the synthesis of 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN), a key radioligand for imaging opioid receptors. nih.govresearchgate.net
The initial synthesis of [¹⁸F]FE-DPN from TDDPN was an indirect, two-pot, three-step procedure. nih.gov This process involved reacting TDDPN with a pre-labeled prosthetic compound, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEOTos), in the presence of a strong base like sodium hydride. nih.gov A subsequent deprotection step was required to remove the trityl group. researchgate.net
To improve the efficiency and accessibility of [¹⁸F]FE-DPN, a more direct derivatization strategy was developed. This involved the creation of a novel precursor, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN), synthesized from TDDPN in three steps. nih.govresearchgate.net This novel precursor allows for a more streamlined, one-pot, two-step radiosynthesis of [¹⁸F]FE-DPN. nih.gov
The synthesis of the TE-TDDPN precursor from TDDPN involves the following key transformations: nih.govresearchgate.net
Alkylation: TDDPN is alkylated with 2-bromoethoxy-tert-butyldiphenylsilane in the presence of sodium hydride.
Deprotection of Silyl Group: The tert-butyldiphenylsilyl (TBDPS) protecting group is removed using tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) to yield the intermediate 6-O-(2-hydroxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (HE-TDDPN).
Tosylation: The primary hydroxyl group of HE-TDDPN is then tosylated to produce the final TE-TDDPN precursor.
This optimized pathway, starting from the TE-TDDPN precursor, yields [¹⁸F]FE-DPN with a decay-corrected radiochemical yield (RCY) of 44.5 ± 10.6% and high radiochemical purity (>99%). nih.gov
| Precursor Compound | Derivatization Strategy | Reagents & Conditions | Product | Reported Yield | Reference |
| This compound (TDDPN) | ¹⁸F-fluoroethylation and deprotection | 1. 2-[¹⁸F]fluoroethyl tosylate, NaH, DMF; 2. Deprotection | 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) | 23% ± 7% (radiochemical) | nih.govresearchgate.net |
| This compound (TDDPN) | Synthesis of TE-TDDPN precursor | 1. BrCH₂CH₂OTBDPS, NaH, DMF; 2. 1M Bu₄NF in THF; 3. Tos₂O, pyridine, CH₂Cl₂ | 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) | 27% (overall from TDDPN) | nih.govresearchgate.net |
| 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) | Direct nucleophilic ¹⁸F-fluorination and deprotection | 1. [¹⁸F]fluoride, K₂CO₃; 2. Deprotection | 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) | 44.5% ± 10.6% (decay-corrected RCY) | nih.gov |
These derivatization strategies highlight the utility of this compound as a versatile platform for creating advanced analogs. The development of precursors like TE-TDDPN from TDDPN represents a significant advancement, streamlining the synthesis of important radiotracers and enhancing their availability for research and potential clinical applications. nih.gov
In Vitro Molecular and Mechanistic Investigations
Theoretical Conformational Analysis and Molecular Dynamics of 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE
Specific theoretical conformational analysis and molecular dynamics simulation studies for this compound are not extensively detailed in publicly available literature. Research in this area typically focuses on the final, biologically active ligands rather than their protected intermediates.
However, analysis can be inferred from the known structure of the parent 6,14-ethenomorphinan scaffold. These are rigid molecules with a defined three-dimensional structure. The addition of the trityl (triphenylmethyl) group at the 3-hydroxyl position introduces a very large, sterically bulky substituent. This group consists of three phenyl rings attached to a single carbon, creating a propeller-like shape that would dominate a significant volume of space. Molecular dynamics simulations of similar complex molecules require sophisticated force fields, like GROMOS, and often involve considering the effects of solvents to accurately model their behavior. umich.edu The primary conformational impact of the trityl group would be to create significant steric hindrance, preventing the molecule from fitting into the constrained binding pocket of opioid receptors. This steric blockade is, in fact, its intended purpose as a protecting group during synthesis.
In Vitro Opioid Receptor Binding Characteristics
The direct opioid receptor binding profile of this compound is not a focus of scientific investigation because the trityl group is designed to prevent receptor interaction. The binding characteristics are best understood by first examining the parent compound, diprenorphine (B84857), and then considering the effect of the trityl substitution.
Diprenorphine (DPN) is a well-characterized, non-selective opioid receptor antagonist with high affinity for all three classical opioid receptors. nih.govnih.gov Its binding profile demonstrates potent, sub-nanomolar affinity across the board, making it a valuable tool for global opioid receptor studies.
Binding affinity (Ki) is the concentration of a ligand required to occupy 50% of a receptor population. A lower Ki value indicates a higher binding affinity. The established affinities for diprenorphine serve as a baseline to understand the potential of its derivatives.
Interactive Data Table: Opioid Receptor Binding Affinity of Diprenorphine (Parent Compound)
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Mu (μ) | 0.20 | nih.gov |
| Delta (δ) | 0.18 | nih.gov |
| Kappa (κ) | 0.47 | nih.gov |
This table reflects the binding profile of the de-protected, active ligand, diprenorphine.
The introduction of the 3-O-trityl group to the 6-O-desmethyl-diprenorphine scaffold would be expected to drastically reduce or completely abolish these high binding affinities. The steric bulk and the masking of the critical 3-hydroxyl group would prevent the necessary interactions for stable receptor binding.
The phenolic 3-hydroxyl group is a critical structural feature for high-affinity binding in the vast majority of morphinan-based opioids. nih.govnih.gov This group typically acts as a hydrogen bond donor, forming a crucial interaction with a conserved histidine residue (e.g., H297 in the mu-opioid receptor) within the receptor's binding pocket. mdpi.com This interaction is a key anchor for orienting the ligand correctly and achieving high-affinity binding.
The primary role of the trityl group in this compound is to serve as a protecting group for this essential 3-hydroxyl moiety. nih.gov Its key features for this purpose are:
Steric Bulk: It physically blocks the 3-hydroxyl group, preventing it from interacting with the opioid receptor. This effectively renders the molecule biologically inactive at these receptors.
Chemical Stability: It is stable under the basic conditions required for chemical modifications at other sites of the molecule, such as O-alkylation at the 6-position. researchgate.net
Labile Removal: It can be removed under acidic conditions to de-protect the 3-hydroxyl group, thereby restoring the high-affinity binding characteristic of the final product. researchgate.net
Therefore, the influence of the trityl group on receptor interactions is one of profound, but intentional, inhibition. It allows for the synthesis of derivatives that would otherwise be difficult to produce, by temporarily masking a chemically sensitive and biologically crucial functional group.
Mechanistic Insights into Receptor Agonism/Antagonism at the Molecular Level (In Vitro Models)
For this compound, the mechanism is one of inactivity due to non-binding. The bulky trityl group prevents the molecule from engaging with the receptor's orthosteric binding site. Consequently, it cannot initiate the molecular events associated with either agonism (receptor activation) or antagonism (receptor blockade). Its role is not as a pharmacologically active agent itself, but as a stable precursor that, upon de-tritylation, yields a potent antagonist.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies involving this compound (TDDPN) focus on its utility in creating new analogs, particularly for PET imaging. The key SAR insight derived from this compound is that protection of the 3-hydroxyl group is a viable and necessary strategy to perform selective chemistry on the 6-hydroxyl position of the diprenorphine scaffold.
Luthra et al. first introduced TDDPN as a base-stable precursor for the synthesis of [6-O-methyl-11C]diprenorphine. nih.gov This work established the principle of using a trityl protecting group for this purpose. This strategy was later extended to the synthesis of other radioligands. For example, an analog of TDDPN, 6-O-(2-tosyloxyethyl)-6-O-desmethyl-3-O-trityl-diprenorphine (TE-TDDPN) , was developed to serve as a precursor for the fluorine-18 (B77423) labeled PET ligand, [18F]FE-DPN. nih.govnih.gov
The SAR can be summarized as follows:
3-Position: A free hydroxyl group is essential for opioid receptor affinity. Masking it with a large trityl group abolishes affinity but enables chemical modifications elsewhere.
6-Position: The 6-O-desmethyl position becomes accessible for alkylation (e.g., with [11C]methyl iodide or a fluoroethyl tosylate group) when the 3-position is protected. These modifications at the 6-position can be used to introduce a positron-emitting radionuclide without significantly compromising the high, non-selective affinity of the final de-protected molecule.
These studies underscore that the primary "activity" in the structure-activity relationship of this compound is its chemical reactivity and utility as a synthetic intermediate, rather than its direct biological activity.
Analytical Characterization Methodologies for 3 O Trityl 6 O Desmethyl Diprenorphine
Spectroscopic Characterization Techniques
Spectroscopy is the primary toolset for the structural elucidation of 3-O-trityl-6-O-desmethyl-diprenorphine, providing definitive information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are utilized to provide a complete picture of the molecule's complex framework. researchgate.net
Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are necessary to assign all proton and carbon signals, especially given the molecule's intricate 6,14-ethenomorphinan skeleton. researchgate.net ¹H NMR confirms the presence of key structural motifs, including the cyclopropylmethyl group attached to the nitrogen, the protons of the etheno bridge, and the characteristic signals from the aromatic rings of the morphinan (B1239233) structure. Crucially, it verifies the successful installation of the large trityl (triphenylmethyl) protecting group, identified by the intense signals in the aromatic region of the spectrum corresponding to its fifteen protons.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, from the aliphatic carbons of the morphinan core and cyclopropyl (B3062369) group to the aromatic carbons of both the diprenorphine (B84857) structure and the trityl group. Advanced 2D NMR techniques, such as NOESY, can be employed to establish the stereochemistry of the molecule. researchgate.net The analysis of NMR spectra often involves specialized software that can help in resolving complex signal patterns. nih.gov
Table 1: Representative NMR Data for this compound
This table presents expected chemical shift (δ) regions for the key structural components of the molecule. Actual values are determined from experimental data.
| Spectrum Type | Structural Unit | Expected Chemical Shift (δ) Range (ppm) | Description |
|---|---|---|---|
| ¹H NMR | Trityl Group (Ar-H) | 7.00 - 7.50 | Multiple overlapping signals corresponding to the 15 protons on the three phenyl rings. |
| Morphinan Aromatic (Ar-H) | 6.50 - 7.00 | Signals for the protons on the aromatic ring of the morphinan core. | |
| Etheno Bridge (=CH) | 5.50 - 6.00 | Characteristic signals for the vinyl protons of the etheno bridge. | |
| Cyclopropylmethyl (N-CH₂ & CH) | 0.10 - 1.00 | Aliphatic signals corresponding to the protons of the cyclopropylmethyl group. | |
| ¹³C NMR | Trityl Group (Ar-C) | 125 - 145 | Signals for the 18 aromatic carbons of the trityl group. |
| Morphinan Aromatic (Ar-C) | 115 - 150 | Signals for the aromatic carbons of the morphinan core. | |
| Quaternary Carbons (e.g., C-O) | 80 - 100 | Includes the carbon attached to the phenolic oxygen and the central carbon of the trityl group. |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its structure through analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS), often using techniques like quadrupole time-of-flight (QTOF), provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. unito.it
When analyzed, the molecule is ionized, typically forming a protonated molecular ion [M+H]⁺. This ion's mass-to-charge ratio (m/z) reveals the molecule's molecular weight. Further fragmentation of this ion within the mass spectrometer yields a characteristic pattern of daughter ions. A key fragmentation pathway for this compound involves the cleavage of the bulky trityl group, which is a stable carbocation. Other observed fragments correspond to cleavages within the morphinan ring system. researchgate.net This fragmentation fingerprint provides strong evidence for the proposed structure. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
Based on the molecular formula C₄₅H₄₅NO₃. The monoisotopic mass is 647.34 g/mol .
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 648.348 | The protonated molecular ion, confirming the overall molecular weight. |
| [M-Trityl]⁺ | 404.217 | Resulting from the loss of the trityl group (C₁₉H₁₅), a common fragmentation for trityl-protected compounds. |
| [Trityl]⁺ | 243.117 | The stable triphenylmethyl carbocation, a prominent peak in the mass spectrum. |
Other Spectroscopic Methods (e.g., IR, UV-Vis for functional group analysis)
While NMR and MS provide detailed structural information, other spectroscopic methods offer rapid confirmation of specific functional groups.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is used to identify the presence of key chemical bonds and functional groups. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for C-O ether linkages, C=C bonds of the aromatic rings and the etheno bridge, and C-H bonds of both aromatic and aliphatic types. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the successful protection of the phenolic hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and detection, particularly as a detector for High-Performance Liquid Chromatography (HPLC). The aromatic rings of the trityl group and the morphinan core give the molecule strong absorbance in the UV region, with a typical detection wavelength being 254 nm. researchgate.net
Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for the purification of this compound after its synthesis and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of this compound and is also used for its purification on a semi-preparative scale. researchgate.netmanchester.ac.uk Reversed-phase HPLC is the most common mode used for this class of compounds.
For analytical quality control, a validated, stability-indicating HPLC method is employed. jfda-online.com This involves injecting the sample onto a column, such as a C18 column, and eluting it with a mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov The compound is detected as it elutes from the column, usually by a UV detector set to a wavelength where the compound strongly absorbs (e.g., 254 nm). researchgate.net The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is often required for precursors used in sensitive applications. researchgate.net
Table 4: Example HPLC Method for Purity Analysis
This table outlines a typical analytical HPLC method based on published data for related compounds. nih.gov
| Parameter | Condition |
|---|---|
| Column | Nucleodur C18 Pyramid, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1 M Ammonium (B1175870) Formate (B1220265) (pH 6.67) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Method Type | Isocratic |
| Elution Condition | 50% Mobile Phase A / 50% Mobile Phase B |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used extensively to monitor the progress of chemical reactions during the synthesis of this compound. nih.gov For instance, it can be used to track the consumption of the starting material (e.g., diprenorphine) and the formation of the trityl-protected product.
A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. By comparing the retention factor (Rf) of the spots to those of the starting material and a pure standard of the product, chemists can quickly assess the status of the reaction. Visualization is typically achieved under UV light, where the aromatic nature of the compounds allows them to be seen as dark spots.
Table 5: Illustrative TLC Data for Reaction Monitoring
| Compound | Hypothetical Rf Value | Appearance under UV Light |
|---|---|---|
| Diprenorphine (Starting Material) | 0.20 | UV-active spot |
Advanced Analytical Techniques for Quantitative and Qualitative Analysis
The quantitative and qualitative analysis of this compound, a key intermediate in the synthesis of potent opioid receptor ligands, relies on sophisticated analytical techniques capable of providing high sensitivity, selectivity, and structural information. nih.govresearchgate.net Given its structural complexity and its role as a precursor to radiolabeled tracers, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for its characterization and purity assessment. manchester.ac.ukuniroma1.it
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of this compound and its subsequent products, such as [¹¹C]diprenorphine. manchester.ac.uknih.gov The method is primarily used for purification during synthesis and for assessing the radiochemical purity of the final radiotracers. nih.govresearchgate.net
In a typical setup for analyzing related diprenorphine compounds, a reversed-phase (RP) HPLC system is employed. manchester.ac.uknih.gov A C18 column is frequently the stationary phase of choice, demonstrating optimal retention and separation characteristics for these molecules. manchester.ac.uknih.gov Detection is commonly achieved using an ultraviolet (UV) absorbance detector, often set at 254 nm, coupled with a radio-HPLC detector when analyzing radiolabeled derivatives. manchester.ac.ukresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium formate, to achieve effective separation. nih.govresearchgate.net For instance, the quality control of 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN), synthesized from the trityl-protected precursor, utilizes a gradient HPLC method with a C18 column and a mobile phase of acetonitrile and ammonium formate buffer. nih.gov
Interactive Table: HPLC Parameters for Analysis of Diprenorphine Derivatives Below is a summary of typical HPLC conditions used for the analysis of compounds directly synthesized from this compound.
| Parameter | Value/Description | Source(s) |
| Stationary Phase | ACE 5 C18 HL (150 mm × 4.6 mm) or Nucleodur C18 Pyramid 5 µm (250 x 4.6 mm) | nih.govmanchester.ac.uk |
| Mobile Phase | Acetonitrile and 0.1 M ammonium formate buffer | nih.gov |
| Detection | UV Absorbance at 254 nm or 284.5 nm | nih.govmanchester.ac.uk |
| Flow Rate | Typically 1.0 - 2.0 mL/min | google.com |
| Application | Purity assessment, quality control, metabolite analysis | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as a powerful confirmatory technique for the structural elucidation and identification of synthetic opioids and their precursors. ojp.govnih.gov For a compound like this compound, GC-MS analysis would provide information on its molecular weight and fragmentation pattern, which is crucial for unambiguous identification. researchgate.net Although the high molecular weight and polarity of the trityl-protected compound might necessitate derivatization to improve its volatility for GC analysis, the technique offers high chromatographic resolution and definitive mass-spectral data. tandfonline.com
Research on targeted GC-MS methods for synthetic opioids has shown the ability to differentiate complex, structurally similar compounds. nist.gov A typical method involves a high-polarity column (e.g., DB-200) and a programmed temperature ramp to ensure adequate separation. ojp.govnist.gov The mass spectrometer, operating in either full-scan or selected ion monitoring (SIM) mode, provides the sensitivity and selectivity required for trace-level detection and confirmation. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of opioids and their metabolites in complex matrices due to its exceptional sensitivity and specificity. sciex.comnih.gov This technique is ideally suited for analyzing this compound, particularly for monitoring its conversion during synthesis or for detecting any trace impurities. The "dilute and shoot" methodology, often combined with a simple protein precipitation or solid-phase extraction (SPE) step, allows for rapid sample preparation. sciex.comnih.gov
The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water, often containing additives like formic acid or ammonium formate to enhance ionization. cuny.edu The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored. sciex.com This approach, often implemented as a Scheduled MRM™ algorithm, maximizes sensitivity and allows for the simultaneous quantification of multiple compounds in a short run time. sciex.com
Interactive Table: LC-MS/MS Parameters for Opioid Analysis The following table outlines common parameters for LC-MS/MS methods developed for the sensitive quantification of various opioid compounds, which are applicable to the analysis of this compound.
| Parameter | Value/Description | Source(s) |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) | waters.com |
| Column | Kinetex polar C18 (1.7 µm, 2.1 x 100 mm) | cuny.edu |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.01% Formic Acid + 2.5 mM Ammonium Formate | cuny.edu |
| Ionization Source | Electrospray Ionization (ESI), positive mode | cuny.edu |
| MS Detection | Triple Quadrupole (QqQ) Mass Spectrometer | cuny.edu |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Scheduled MRM™ | sciex.com |
| Application | Quantitative analysis, impurity profiling, metabolite identification | nih.govnih.gov |
Other advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are also vital for the complete structural characterization of this compound, providing detailed information about its atomic connectivity and exact molecular formula. uniroma1.itresearchgate.net
Computational Chemistry and in Silico Modeling of 3 O Trityl 6 O Desmethyl Diprenorphine
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. northwestern.eduinovatus.es Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure of molecules, yielding insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. ekb.eg
For diprenorphine (B84857) analogs, these calculations are crucial for:
Determining Molecular Geometry: Optimizing the 3D structure of the molecule to its lowest energy conformation, which is essential for accurate docking studies.
Analyzing Electronic Properties: Understanding the distribution of electrons within the molecule helps to identify regions that are likely to engage in electrostatic interactions, hydrogen bonding, or other non-covalent interactions with the receptor binding pocket. ekb.eg
Calculating Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict a molecule's susceptibility to nucleophilic or electrophilic attack, providing clues about its metabolic stability and potential for covalent interactions. ijnc.ir
While specific DFT data for 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE is not extensively published, the principles are widely applied in the computational design of related opioid ligands to refine their structural and electronic properties for enhanced receptor affinity and selectivity. nih.gov
Molecular Docking Studies with Opioid Receptor Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnrfhh.com In the context of this compound derivatives, docking studies are instrumental in elucidating their interaction with models of opioid receptors (μ, δ, and κ). mdpi.com
Research on a series of novel 6-O-(fluoroalkyl)- and 6-O-(hydroxyalkyl)-6-O-desmethyl-diprenorphine derivatives, synthesized from the TDDPN precursor, has included in silico docking studies to understand their binding profiles. researchgate.netsciety.org These studies typically involve:
Receptor Preparation: Utilizing crystal structures of the target opioid receptors, such as the μ-opioid receptor (MOR), to define the binding site. nih.gov
Ligand Docking: Placing the computationally optimized structures of the diprenorphine analogs into the receptor's binding pocket.
Scoring and Analysis: Evaluating the stability of the resulting ligand-receptor complexes based on scoring functions that estimate binding energy. The poses with the best scores are then analyzed to identify key interactions. nih.gov
These docking studies have revealed conserved interactions common to many morphinan (B1239233) ligands, including a charge-enhanced hydrogen bond between the protonated nitrogen of the ligand and a key aspartate residue (Asp147 in MOR) and hydrophobic interactions involving the aromatic rings of the ligand. researchgate.net The insights gained from these simulations help to explain the observed binding affinities and functional activities of the synthesized compounds.
Below is an interactive table summarizing typical data obtained from molecular docking studies of opioid ligands.
| Compound Class | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Diprenorphine Analogs | μ-Opioid Receptor | -8.5 to -10.2 | Asp147, Tyr326, Met151 |
| Diprenorphine Analogs | κ-Opioid Receptor | -8.2 to -9.8 | Asp138, Tyr313, Ile293 |
| Diprenorphine Analogs | δ-Opioid Receptor | -7.9 to -9.5 | Asp128, Tyr308, Trp274 |
Note: The data in this table is representative and intended for illustrative purposes.
Prediction of Chemical Reactivity and Stability Using Computational Methods
Computational methods can predict the metabolic fate of drug candidates, offering a way to assess their chemical reactivity and stability early in the design process. manchester.ac.uknih.gov For diprenorphine and its analogs, this involves identifying potential sites of metabolism (SOMs) by cytochrome P450 enzymes. nih.gov
Software can predict likely chemical transformations, such as the loss of a methyl group from the 6-methoxy position or glucuronidation at the 3-hydroxy position. manchester.ac.uk Such computational predictions have been compared with in vitro experiments using human liver microsomes to validate the in silico models. manchester.ac.uknih.gov For instance, the 11C radiolabel at the C6 position of [11C]diprenorphine is considered less susceptible to metabolism compared to other positions, a factor that is critical for its use as a stable PET tracer. manchester.ac.uk By applying these predictive models to new analogs derived from this compound, researchers can anticipate metabolic pathways and design molecules with improved stability and pharmacokinetic profiles.
Design of Novel Analogs through Computational Approaches
The ultimate goal of computational chemistry in this field is the rational design of novel analogs with desired pharmacological properties, such as enhanced affinity, improved selectivity for a specific opioid receptor subtype, or a favorable side-effect profile. biorxiv.orgresearchgate.netelifesciences.org The TDDPN scaffold provides a versatile starting point for such designs.
The process of computational drug design for these analogs involves an iterative cycle:
Scaffold Selection: Starting with a known structure like TDDPN.
In Silico Modification: Introducing novel functional groups, such as the fluoroalkyl and hydroxyalkyl chains at the 6-O-position. researchgate.net
Computational Evaluation: Using quantum chemical calculations and molecular docking to predict the impact of these modifications on receptor binding and stability. researchgate.netnih.gov
Synthesis and Biological Testing: Synthesizing the most promising candidates and evaluating their actual binding affinities and functional activities. researchgate.net
This approach has led to the successful development of new series of 6-O-(substituted)-6-O-desmethyl-diprenorphine derivatives. researchgate.net The in silico modeling, including docking studies, provides a structural hypothesis for the observed activities and guides the next round of design, creating a feedback loop that accelerates the discovery of new and improved opioid receptor ligands. researchgate.netsciety.org
In Vitro Biotransformation and Chemical Stability Studies
Investigation of In Vitro Metabolic Fate Using Cellular or Subcellular Fractions (e.g., Microsomes, Hepatocytes)
Currently, there is a lack of publicly available scientific literature detailing the in vitro metabolic fate of 3-O-trityl-6-O-desmethyl-diprenorphine when incubated with cellular or subcellular fractions such as human liver microsomes or hepatocytes. Research has predominantly focused on its application as a synthetic intermediate rather than its own metabolic profile.
As a trityl-protected compound, it is anticipated that the primary metabolic step in a biological system would involve the cleavage of the trityl group to yield 6-O-desmethyl-diprenorphine. However, without specific studies, the enzymes responsible for this biotransformation and the rate at which it occurs remain undetermined.
Table 1: In Vitro Metabolic Studies of this compound (Note: No data is available in the public domain for the following parameters based on the conducted searches.)
| System | Incubation Time | Parent Compound Remaining | Metabolites Formed |
| Human Liver Microsomes | Data not available | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available | Data not available |
| Human Hepatocytes | Data not available | Data not available | Data not available |
Identification and Structural Elucidation of In Vitro Biotransformation Products
Consistent with the absence of in vitro metabolic studies, there are no identified or structurally elucidated in vitro biotransformation products of this compound in the scientific literature. The primary role of this compound is as a precursor in the synthesis of other molecules, such as radiolabeled diprenorphine (B84857) derivatives for positron emission tomography (PET) imaging. nih.gov
Table 2: Identified In Vitro Biotransformation Products of this compound (Note: No data is available in the public domain for the following parameters based on the conducted searches.)
| Metabolite | Structure | Method of Identification |
| Data not available | Data not available | Data not available |
Assessment of Chemical Stability Under Controlled Environmental Conditions (e.g., pH, Temperature, Light)
While comprehensive chemical stability studies for this compound are not extensively detailed in the public domain, its selection as a precursor in chemical synthesis provides some insight into its stability. Notably, it has been described as a more base-stable precursor compared to its silyl-protected counterpart, 3-O-tert-butyldimethylsilyl-6-O-desmethyl-diprenorphine. nih.gov The trityl protecting group is known to be labile under acidic conditions.
The synthesis of radiolabeled compounds using this precursor involves specific reaction conditions. For instance, the deprotection of the trityl group during the synthesis of certain PET radiotracers is achieved by heating with hydrochloric acid. nih.gov This indicates its stability in the absence of strong acids at room temperature but susceptibility to cleavage under heated acidic conditions.
Table 3: Chemical Stability of this compound (Note: Specific quantitative data is largely unavailable in the public domain. The information below is qualitative based on its use in chemical synthesis.)
| Condition | Stability | Observations |
| pH | ||
| Acidic | Labile | The trityl group is readily cleaved by acid. |
| Neutral | Stable | Generally stable under neutral conditions. |
| Basic | More stable than silyl-protected analogues | Chosen for syntheses requiring base stability. nih.gov |
| Temperature | ||
| Room Temperature | Stable | Handled and stored under standard laboratory conditions. |
| Elevated Temperature | Dependent on other conditions | Stability may be compromised, especially in the presence of acid. |
| Light | ||
| Ambient Light | Data not available | Standard practice suggests storage protected from light. |
| UV Light | Data not available | Specific studies on photostability have not been found. |
Q & A
Q. What are the key synthetic challenges in preparing 3-O-Trityl-6-O-desmethyl-diprenorphine, and how can they be methodologically addressed?
The synthesis involves selective protection/deprotection of hydroxyl groups and steric hindrance from the trityl group. Methodological solutions include:
- Using tert-butyldimethylsilyl (TBS) as a temporary protecting group for hydroxyls to prevent undesired side reactions .
- Employing phosphoramidite chemistry for controlled coupling of functionalized tetrahydrofuran intermediates .
- Purification via silica gel chromatography with gradient elution to isolate intermediates.
Q. How is the structural integrity of this compound confirmed post-synthesis?
A multi-technique approach is recommended:
- NMR spectroscopy : 1H and 13C NMR to verify regioselective tritylation and absence of undesired stereoisomers. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by aromatic trityl protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Polarimetry : Validate optical purity if the compound is chiral.
Q. What analytical techniques are critical for assessing purity, and what thresholds are acceptable for pharmacological studies?
- HPLC-UV/ELSD : Use C18 columns with trifluoroacetic acid (TFA)-modified mobile phases to separate polar impurities. Acceptance criteria: ≥95% purity (area normalization) for in vitro assays .
- LC-MS : Detect low-abundance desmethyl byproducts (e.g., via extracted ion chromatograms).
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between HPLC and mass spectrometry data?
Contradictions often arise from co-eluting impurities or ionization biases. Solutions include:
- Orthogonal methods : Pair reverse-phase HPLC with hydrophilic interaction chromatography (HILIC) to separate polar degradation products .
- Ion mobility-mass spectrometry (IM-MS) : Differentiate isobaric impurities via collisional cross-section analysis.
- Spiked standards : Introduce synthetic impurities (e.g., desmethyl analogs) to validate detection limits .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions. Monitor degradation via time-resolved HPLC .
- Lyophilization : Stabilize aqueous solutions by removing hydrolytically active water.
- Inert storage : Use argon-purged vials with desiccants (e.g., molecular sieves) to prevent trityl group oxidation .
Q. How do steric effects from the trityl group influence receptor binding kinetics, and how can this be experimentally quantified?
- Surface plasmon resonance (SPR) : Compare association/dissociation rates of tritylated vs. non-tritylated analogs to assess steric hindrance.
- Molecular dynamics simulations : Model conformational flexibility of the trityl group in binding pockets.
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-diprenorphine) to measure IC50 shifts caused by tritylation .
Q. What methodological approaches reconcile conflicting data on metabolic pathways across in vitro and in vivo models?
- Interspecies hepatocyte assays : Compare metabolic profiles in human, rat, and mouse hepatocytes to identify species-specific cytochrome P450 interactions.
- Stable isotope tracing : Use deuterated analogs to track demethylation/oxidation pathways in vivo.
- Bile-cannulated models : Collect enterohepatic circulation data to quantify fecal vs. urinary excretion .
Methodological Recommendations
- Triangulation : Validate findings using complementary techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
- Experimental design : Predefine acceptance criteria for purity, stability, and bioactivity to minimize reproducibility issues .
- Data transparency : Publish raw chromatograms, spectral data, and simulation parameters to facilitate cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
